molecular formula C4H11ClN2O2S B13270920 N-(3-aminopropyl)-1-chloromethanesulfonamide

N-(3-aminopropyl)-1-chloromethanesulfonamide

Cat. No.: B13270920
M. Wt: 186.66 g/mol
InChI Key: CUUJNDCPITUMQE-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-1-chloromethanesulfonamide is an organic compound that features both an amine group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-1-chloromethanesulfonamide typically involves the reaction of 3-aminopropylamine with chloromethanesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-1-chloromethanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can modify the amine group .

Scientific Research Applications

N-(3-aminopropyl)-1-chloromethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-1-chloromethanesulfonamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate biochemical pathways and exert various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-aminopropyl)-1-chloromethanesulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C4H11ClN2O2S

Molecular Weight

186.66 g/mol

IUPAC Name

N-(3-aminopropyl)-1-chloromethanesulfonamide

InChI

InChI=1S/C4H11ClN2O2S/c5-4-10(8,9)7-3-1-2-6/h7H,1-4,6H2

InChI Key

CUUJNDCPITUMQE-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNS(=O)(=O)CCl

Origin of Product

United States

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